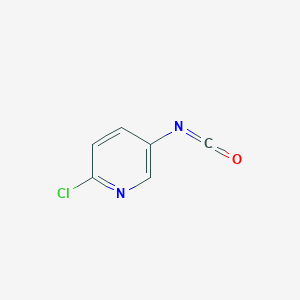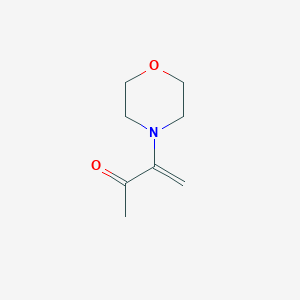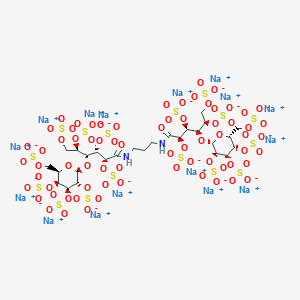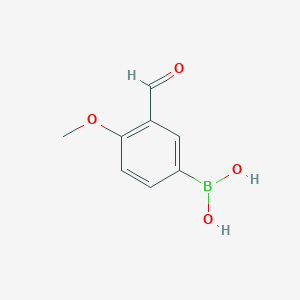
3-Formyl-4-methoxyphenylboronic acid
Overview
Description
3-Formyl-4-methoxyphenylboronic acid (3F4MPBA) is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific research areas. It is a boronic acid derivative of 3-formyl-4-methoxyphenol and is used as a reagent in a variety of organic synthesis processes. It is also used in the synthesis of various pharmaceuticals and other compounds. 3F4MPBA has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Scientific Research Applications
Supramolecular Assemblies : Boronic acids, including 4-methoxyphenylboronic acid, are used in the design and synthesis of supramolecular assemblies. These assemblies are formed due to hydrogen bonding between heteroatoms and the boronic acid group (Pedireddi & Seethalekshmi, 2004).
Functional Derivatives in Organic Synthesis : Boronic acids are key intermediates in creating functional derivatives with applications in organic synthesis. They are used in reactions like Suzuki coupling to synthesize complex molecules with potential uses in pharmaceuticals and materials science (Potkin et al., 2019).
Bioorthogonal Coupling Reactions : Certain boronic acids participate in bioorthogonal coupling reactions under neutral aqueous conditions. These reactions are significant for protein conjugation, providing a method to attach molecules to proteins without interfering with their natural function (Dilek et al., 2015).
Structural and Conformational Studies : Boronic acids like 3-formylphenylboronic acid are studied for their conformational and structural properties. These studies are essential for understanding the reactivity and stability of these molecules (Tanış et al., 2020).
Crystal Engineering : The design of novel boronic acids with specific crystal structures is an area of interest. By modifying the substituents on phenylboronic acids, researchers can influence the molecular packing and interactions, which is crucial for applications in crystal engineering (Cyrański et al., 2012).
Fluorescence Quenching Studies : Boronic acids are studied for their fluorescence quenching properties. Understanding these properties is important for developing new fluorescent probes and sensors (Geethanjali et al., 2015).
Antimicrobial Properties : Some boronic acid derivatives have shown antimicrobial activities, making them potential candidates for developing new antimicrobial agents (Noolvi et al., 2016).
Iron(II) Clathrochelates Synthesis : Boronic acids are used in the synthesis of iron(II) clathrochelates, which have potential applications in catalysis and material science (Zelinskii et al., 2016).
Antifungal Activity : Certain boronic acids display antifungal activity, offering a potential pathway for developing new antifungal drugs (Borys et al., 2019).
Spectroscopic Studies : Boronic acids are subjects of spectroscopic studies to understand their adsorption mechanisms, which is valuable for developing sensors and other analytical tools (Piergies et al., 2013).
Safety and Hazards
Future Directions
While specific future directions for 3-Formyl-4-methoxyphenylboronic acid are not mentioned in the sources, boronic acids and their derivatives are valuable building blocks in organic synthesis . They are used in a variety of transformations and the development of new reactions and applications is an active area of research .
Properties
IUPAC Name |
(3-formyl-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQDBKGGRPJSOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374693 | |
| Record name | 3-Formyl-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121124-97-8 | |
| Record name | 3-Formyl-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Formyl-4-methoxyphenylboronic acid contribute to the development of new anti-cancer agents?
A: In a recent study [], this compound was a crucial building block for synthesizing a novel thiophene Schiff base ligand. This ligand, characterized by the presence of sulfur, nitrogen, and oxygen donor atoms, readily formed complexes with various transition metals like Erbium (III), Lanthanum (III), Ytterbium (III), and Ruthenium (III). These synthesized metal complexes demonstrated promising anticancer activity in vitro against the HepG-2 cell line, a human liver cancer cell line. This highlights the potential of using this compound as a starting material for developing new anti-cancer agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)
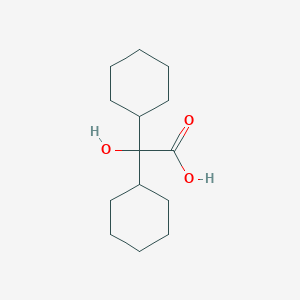

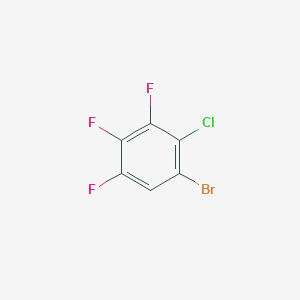
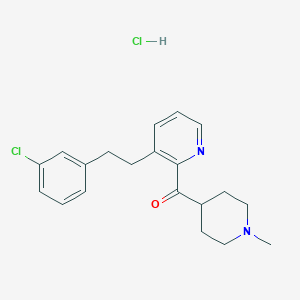

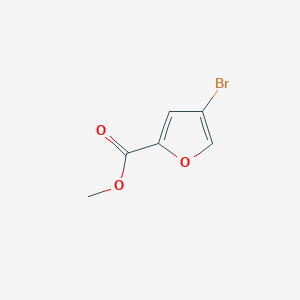
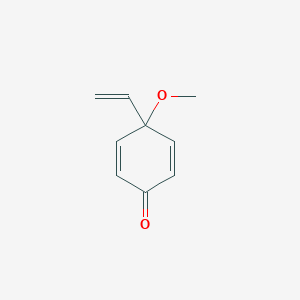
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)
